
tert-Butyl 3-aminoisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl 3-aminoisonicotinate” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is used in research and development, scale-up manufacturing, and custom synthesis .
Synthesis Analysis
A method for the preparation of tert-butyl esters of Nα-protected amino acids from tert-butanol has been developed . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 194.23 and it should be stored in a dark place, under inert atmosphere, at room temperature .Scientific Research Applications
Asymmetric Synthesis and Catalysis
Tert-butyl compounds, such as tert-butanesulfinyl imines, play a crucial role in the asymmetric synthesis of amines, enabling the production of a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, amino alcohols, and trifluoromethyl amines. This methodology leverages the tert-butanesulfinyl group as a powerful chiral directing group, which, after nucleophilic addition, can be readily cleaved by acid treatment, facilitating the synthesis of highly enantioenriched compounds (Ellman, Owens, & Tang, 2002).
Metal-Organic Frameworks (MOFs)
Tert-butyl-based compounds are also utilized in the postsynthetic modification of Metal-Organic Frameworks (MOFs), introducing a variety of functional groups, including amines and carboxylic acids, to create multifunctional materials. This approach demonstrates the facile introduction of diverse functionalities into the MOF lattice, highlighting the potential for developing new materials with tailored properties for specific applications (Garibay, Wang, Tanabe, & Cohen, 2009).
NMR Spectroscopy
In the realm of NMR spectroscopy, tert-butyl groups, such as in O-tert-Butyltyrosine, have been identified as outstanding NMR tags for high-molecular-weight systems, facilitating the observation of narrow singlet resonances in spectral regions with limited overlap. This property allows for the quantitative measurement of dissociation constants of protein-ligand complexes at submicromolar concentrations, offering a valuable tool for protein research and drug discovery (Chen et al., 2015).
Chemical Sensing and Magnetism
Tert-butyl compounds are integral to the development of new chemical sensing technologies and the synthesis of magnetic materials. For example, the synthesis of boron-nitrogen macrocycles involving tert-butyl groups leads to molecules capable of including small organic molecules, which could be leveraged for chemical sensing applications (Barba et al., 2004). Additionally, tert-butyl groups have been utilized in the synthesis of tetranuclear and pentanuclear compounds of rare-earth metals, exhibiting properties relevant to the field of magnetism (Yadav et al., 2015).
Properties
IUPAC Name |
tert-butyl 3-aminopyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-5-12-6-8(7)11/h4-6H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSXAJGFGHNFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
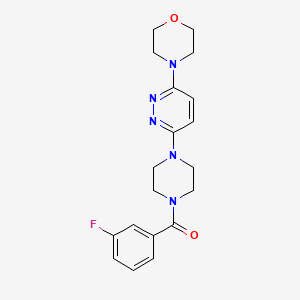
![N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide](/img/structure/B2750234.png)


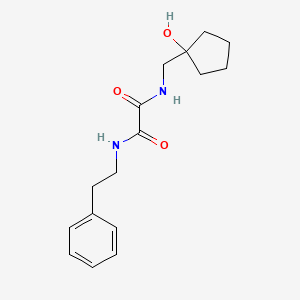
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2750241.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2750243.png)
![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2750244.png)
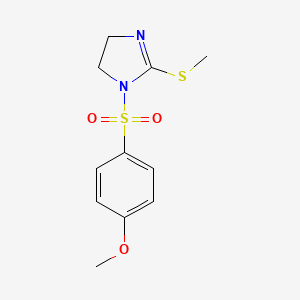
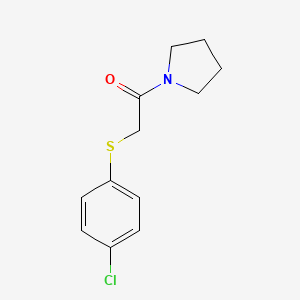
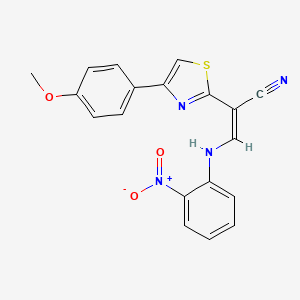
![7-{2-[(4,6-dimethylpyrimidin-2-yl)thio]ethyl}-3-methyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2750253.png)

